2-(2-Methylbenzoyl)-6-methylpyridine

Description

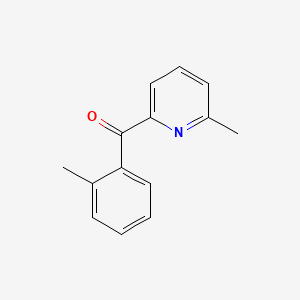

2-(2-Methylbenzoyl)-6-methylpyridine (molecular formula: C₁₄H₁₃NO) is a substituted pyridine derivative featuring a methylbenzoyl group at the 2-position and a methyl group at the 6-position of the pyridine ring. Its structural uniqueness arises from the ortho-substituted methyl group on the benzoyl moiety, which influences steric and electronic properties.

Properties

IUPAC Name |

(2-methylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-3-4-8-12(10)14(16)13-9-5-7-11(2)15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVNVNZFHRSPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzoyl)-6-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-methylpyridine and 2-methylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of this compound-3-ol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Methylbenzoyl)-6-methylpyridine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It serves as a probe molecule in studying enzyme-catalyzed reactions and metabolic pathways.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylbenzoyl)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Methylbenzoylpyridines

The positional arrangement of substituents significantly impacts physicochemical and functional properties. Key isomers include:

Functional Analogues in Pharmacology

mGluR5 Antagonists

2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP), a structurally distinct analogue, acts as a potent mGluR5 receptor antagonist. Unlike this compound, M-MPEP features an ethynyl linkage and methoxy group, enabling π-stacking interactions critical for receptor binding .

- Key Difference : The benzoyl group in this compound may limit conformational flexibility compared to M-MPEP’s linear ethynyl structure, which adopts near-planar geometry (C6–C7–C8 angle: 177.6°) for optimal receptor interaction .

Neuroactive Derivatives

6-Methylpyridine derivatives with amino or hydrazine substituents, such as 2-(2-hydroxy-3-piperazinopropylamino)-6-methylpyridine, exhibit sympathetic blocking activity.

Coordination Chemistry and Material Science

Vanadium and Copper Complexes

- Vanadium Complexes : 2-(2'-Benzimidazolyl)-6-methylpyridine ligands form planar vanadium(V) dichloride complexes (dihedral angles ~90°), whereas methylbenzoylpyridines may exhibit different coordination geometries due to steric bulk .

- Copper(I) Complexes : Ligands like 2-(ethylsulfanyl)-6-methylpyridine enable thermally activated delayed fluorescence (TADF) in Cu(I) complexes (Δ ≈ 730 cm⁻¹). Replacing the ethylsulfanyl group with methylbenzoyl could modulate emission properties via altered charge-transfer mechanisms .

Biological Activity

2-(2-Methylbenzoyl)-6-methylpyridine, an organic compound with the molecular formula C₁₄H₁₃NO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a methyl group and a benzoyl moiety, specifically a 2-methylbenzoyl group at the second position and a methyl group at the sixth position. This unique structure contributes to its distinct chemical reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The biological activity of this compound is believed to involve interactions with specific molecular targets. These interactions may lead to modulation of enzyme activity or receptor binding, influencing various biological processes. However, detailed mechanistic studies are still needed to elucidate the exact pathways involved.

Research Findings and Case Studies

- Antioxidant Studies : A study involving synthesized benzamide compounds similar to this compound reported effective total antioxidant activity. Some compounds demonstrated superior free radical scavenging and metal chelation compared to established standards.

- Antimicrobial Activity : In vitro assays have been conducted on structurally related compounds that suggest potential antimicrobial properties. These findings warrant further exploration into the specific effects of this compound against various pathogens.

- Inflammatory Response Modulation : Although direct studies on this compound are sparse, related compounds have shown efficacy in reducing pro-inflammatory cytokines in cell line models, hinting at a possible anti-inflammatory role for this compound .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpyridine | C₆H₇N | Simple pyridine derivative; used as a precursor |

| 3-Methylbenzoyl-6-methylpyridine | C₁₄H₁₃NO | Different benzoyl position; potential variations in reactivity |

| 5-Methyl-2-picoline | C₇H₉N | Methyl group at different position; varied properties |

| 6-Benzyl-2-methylpyridine | C₁₃H₁₃N | Benzyl substitution instead of benzoyl; different applications |

Future Directions for Research

Further research is essential to fully characterize the biological activity and therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways through which the compound exerts its effects.

- Formulation Development : Exploring the compound's potential as a pharmaceutical intermediate in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.